

Application Notes and Protocols for TFAX 594, SE Antibody Conjugation

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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528

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These application notes provide a detailed protocol for the conjugation of TFAX 594, SE (a succinimidyl ester) to antibodies. This process is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as flow cytometry, immunofluorescence, and other immunoassays.

Introduction

TFAX 594, SE is an amine-reactive fluorescent dye.^[1] It is insensitive to pH in the range of 4-10 and is known to form bright and photostable conjugates with proteins and antibodies.^{[2][3]} The succinimidyl ester (SE) moiety reacts with primary amines (such as the side chain of lysine residues) on the antibody to form a stable amide bond. This protocol provides a step-by-step guide for a successful conjugation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody conjugation protocol. These values are recommendations and may require optimization for specific antibodies and applications.

Parameter	Recommended Value	Notes
TFAX 594, SE Properties		
Excitation Maximum (λ_{ex})	~590 nm	
Emission Maximum (λ_{em})	~617 nm (in methanol)	
Extinction Coefficient (ϵ)	92,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.66	
Reactive Group	NHS ester (Succinimidyl ester)	
Reactivity	Primary amines	
Reaction Conditions		
Antibody Concentration	2.0 - 3.0 mg/mL	A minimum concentration of 2.0 mg/mL is recommended for optimal labeling.
Molar Ratio of Dye:Antibody	5:1 to 20:1	This should be optimized for each specific protein. A good starting point is to try ratios of 5:1, 10:1, and 15:1.
Reaction Buffer	0.1 M Sodium Bicarbonate or 50 mM Sodium Borate	The pH should be between 8.0 and 9.0 to ensure the primary amines are deprotonated and reactive. Buffers containing primary amines (e.g., Tris) should be avoided.
Reaction pH	8.0 - 9.0	Crucial for the reaction between the succinimidyl ester and the primary amines.
Incubation Time	60 minutes	Can be extended up to 18 hours to potentially increase the degree of labeling.
Incubation Temperature	Room Temperature	

Reagent Preparation

TFAX 594, SE Stock Solution	10 mM in anhydrous DMSO or DMF	Should be prepared fresh before use.
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Experimental Protocols

This section provides a detailed methodology for the conjugation of TFAX 594, SE to an antibody.

Materials

- Antibody to be labeled (in an amine-free buffer)
- TFAX 594, SE
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 50 mM Sodium Borate, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure

1. Antibody Preparation a. Dissolve the antibody in the reaction buffer to a final concentration of 2.5 mg/mL. b. If the antibody is in a buffer containing primary amines (like Tris) or ammonium salts, it must be dialyzed against PBS, and then the buffer should be exchanged with the reaction buffer.

2. Preparation of TFAX 594, SE Stock Solution a. Allow the vial of TFAX 594, SE to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO or DMF. For example, to prepare 100 μ L of a 10 mM solution from a TFAX 594, SE vial containing 1 mg (MW: 819.85 g/mol), add

approximately 122 μL of anhydrous DMSO. c. Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.

3. Conjugation Reaction a. Add the calculated volume of the 10 mM TFAX 594, SE stock solution to the antibody solution while gently stirring or vortexing. The volume of dye to add will depend on the desired dye-to-antibody molar ratio. b. Incubate the reaction mixture for 60 minutes at room temperature in the dark.

4. Quenching the Reaction (Optional) a. To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. b. Incubate with stirring for 10-15 minutes at room temperature.

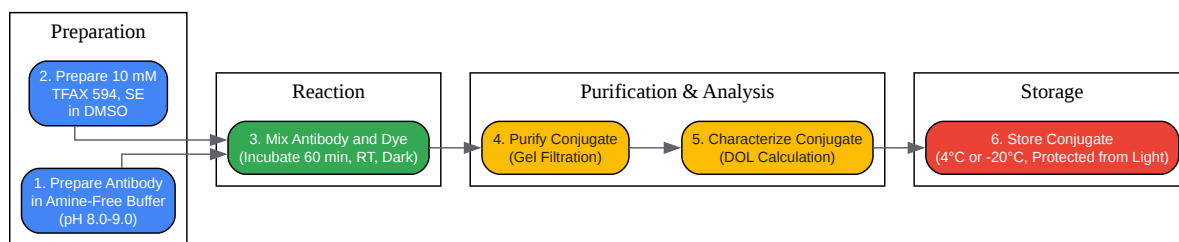
5. Purification of the Conjugate a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. b. Collect the fractions containing the fluorescently labeled antibody. The conjugated antibody will typically be in the first colored fractions to elute.

6. Determination of Degree of Labeling (DOL) a. Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of TFAX 594 (~ 590 nm, A_{590}). b. Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = $[A_{280} - (A_{590} \times CF)] / \epsilon_{\text{protein}}$ where CF is the correction factor (A_{280} of the dye / A_{max} of the dye) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG). c. Calculate the concentration of the dye using the following formula: Dye Concentration (M) = $A_{590} / \epsilon_{\text{dye}}$ where ϵ_{dye} is the molar extinction coefficient of TFAX 594 ($92,000 \text{ M}^{-1}\text{cm}^{-1}$). d. The Degree of Labeling (DOL) is the molar ratio of the dye to the antibody: $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

7. Storage of the Conjugated Antibody a. Store the purified antibody conjugate at 4°C , protected from light. b. For long-term storage, it is recommended to add a stabilizing protein like Bovine Serum Albumin (BSA) to a final concentration of 1-10 mg/mL and a preservative such as sodium azide to 0.01-0.03%. The conjugate can also be stored at -20°C in 50% glycerol.

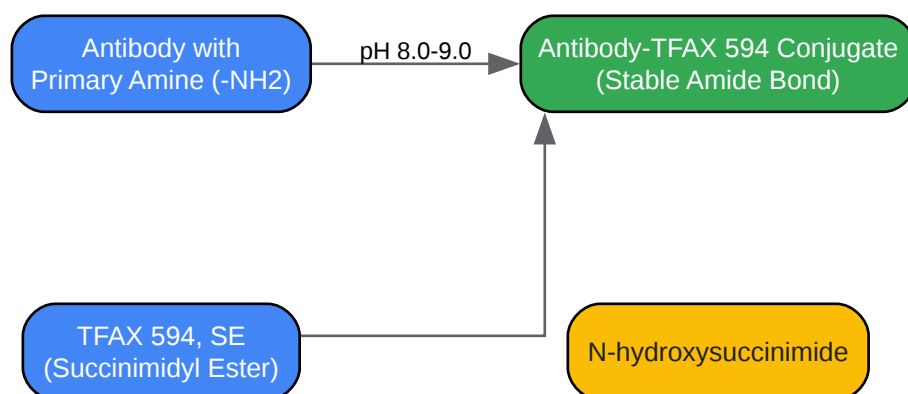
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for TFX 594, SE antibody conjugation.



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Caption: Reaction of TFX 594, SE with a primary amine on an antibody.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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